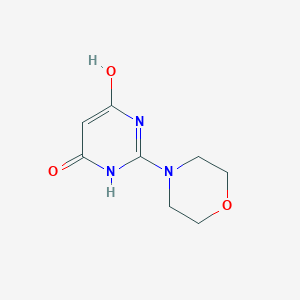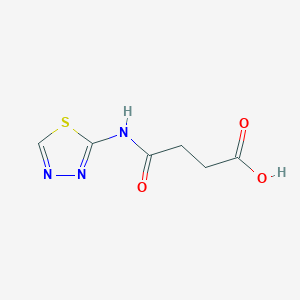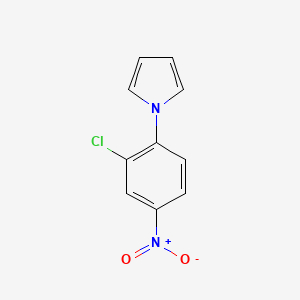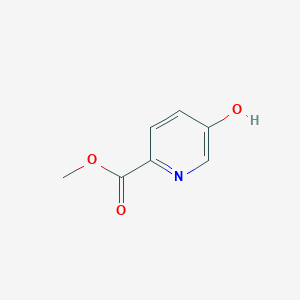
2-Morpholinopyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinopyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C8H11N3O3 . It is also known as morpholin-2-yl-pyrimidine-4,6-diol, morpholinopyrimidinol, and MPPD.
Molecular Structure Analysis
The molecular structure of 2-Morpholinopyrimidine-4,6-diol is characterized by a pyrimidine ring attached to a morpholine ring . The molecular formula is C8H11N3O3 .Physical And Chemical Properties Analysis
2-Morpholinopyrimidine-4,6-diol is a white to off-white crystalline powder. It has a molecular weight of 197.19 g/mol .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds : 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, a class including 2-Morpholinopyrimidine-4,6-diol, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds are noted for their versatility in the creation of various non-symmetrical pyrimidines, which are important in pharmaceutical research (Martínez et al., 2012).
Anticancer Potential : 4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity in vitro against various human cancer cell lines. Some derivatives displayed significant inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Gaonkar et al., 2018).
Charge Transfer Material : 4,6-Di(thiophen-2-yl)pyrimidine derivatives, including those related to 2-Morpholinopyrimidine-4,6-diol, have been studied for their potential as efficient charge transfer materials in electronic applications. Their electronic, photophysical, and charge transfer properties have been tuned for potential use in materials science (Irfan, 2014).
Antimicrobial Agents : Some derivatives of 2-Morpholinopyrimidine-4,6-diol have been prepared and tested for their antimicrobial properties. Specific compounds demonstrated significant antifungal and antibacterial activities, suggesting their use in developing new antimicrobial agents (Abida & Alsalman, 2016).
PI3 Kinase Inhibition : Research on 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, which include 2-Morpholinopyrimidine-4,6-diol derivatives, has shown their potential as inhibitors of phosphoinositide-3-kinases (PI3Ks). These inhibitors are significant in cancer treatment, with some compounds reaching clinical trials (Burger et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQPQVLYGBMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406060 |
Source


|
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidine-4,6-diol | |
CAS RN |
24193-00-8 |
Source


|
| Record name | 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24193-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)


![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)



